1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) is a complex organic compound characterized by its unique structure, which includes two hexyloxy groups attached to a phenylene core and two phenylethane-1,2-dione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2,5-dihydroxy-1,4-benzenedicarboxylic acid with hexyl bromide to introduce the hexyloxy groups. This is followed by a Friedel-Crafts acylation reaction using phenylethane-1,2-dione to attach the diketone groups to the phenylene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) can undergo various chemical reactions, including:
Oxidation: The diketone groups can be oxidized to form carboxylic acids.
Reduction: The diketone groups can be reduced to form alcohols.
Substitution: The hexyloxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of polymers with unique electronic properties.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemistry: Serves as a precursor for the synthesis of other complex organic molecules.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) largely depends on its application. In organic electronics, its hexyloxy groups enhance solubility and processability, while the diketone groups contribute to the electronic properties of the material. In biological applications, the compound may interact with specific molecular targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile: Similar structure but with nitrile groups instead of diketone groups.
1,2-Dihexyloxybenzene: Lacks the diketone groups, making it less reactive in certain chemical reactions.
1,4-Bis[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-methylbenzene: Used in similar applications but with different functional groups.
Uniqueness
1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) is unique due to its combination of hexyloxy and diketone groups, which confer distinct electronic and solubility properties. This makes it particularly valuable in the synthesis of advanced materials for organic electronics and other high-tech applications.
Properties
CAS No. |
680576-20-9 |
---|---|
Molecular Formula |
C34H38O6 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
1-[2,5-dihexoxy-4-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C34H38O6/c1-3-5-7-15-21-39-29-23-28(34(38)32(36)26-19-13-10-14-20-26)30(40-22-16-8-6-4-2)24-27(29)33(37)31(35)25-17-11-9-12-18-25/h9-14,17-20,23-24H,3-8,15-16,21-22H2,1-2H3 |
InChI Key |
LIEFFHMCWBNYFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1C(=O)C(=O)C2=CC=CC=C2)OCCCCCC)C(=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.